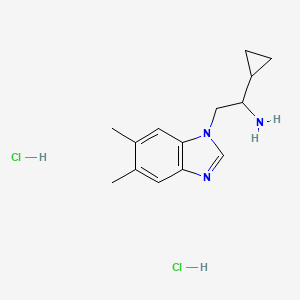

1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.2ClH/c1-9-5-13-14(6-10(9)2)17(8-16-13)7-12(15)11-3-4-11;;/h5-6,8,11-12H,3-4,7,15H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHPYNHHPGUDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(C3CC3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 5,6-dimethyl-1H-1,3-benzodiazole

The benzodiazole ring is typically prepared by condensation of an o-phenylenediamine derivative with a suitable carboxylic acid or aldehyde precursor.

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Condensation of 4,5-dimethyl-o-phenylenediamine with formic acid or aldehyde | Reflux in acidic medium (e.g., polyphosphoric acid or acetic acid) | High yield reported (~80-90%) for benzodiazole formation |

| Purification by recrystallization or chromatography | - | Solid benzodiazole intermediate obtained |

This method is supported by standard benzodiazole synthesis literature and is consistent with procedures for methyl-substituted derivatives.

Introduction of the 1-cyclopropyl-2-ethanamine side chain

The key step is the N-alkylation of the benzodiazole nitrogen at position 1 with a cyclopropyl-ethylamine moiety. This is typically achieved by nucleophilic substitution using a suitable alkyl halide or tosylate.

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Alkylation of benzodiazole with 1-bromo-2-(cyclopropyl)ethane or equivalent | Base (e.g., K2CO3 or NaH), polar aprotic solvent (DMF or DMSO), 50-80 °C, 12-24 h | Moderate to good yields (60-75%) depending on conditions |

| Alternative: Reductive amination of benzodiazole-2-acetaldehyde with cyclopropylamine | NaBH4 or NaBH3CN in methanol or ethanol | High selectivity, mild conditions |

The alkylation step requires careful control to avoid overalkylation or side reactions. Protective groups may be used on amine functionalities if present.

Formation of the dihydrochloride salt

The free base amine is converted to the dihydrochloride salt to improve water solubility and stability, especially for pharmaceutical applications.

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Treatment of free amine with excess HCl in anhydrous solvent (e.g., ethanol or ether) | Stirring at 0-25 °C for several hours | Quantitative salt formation, isolated as crystalline solid |

This step is standard for amine hydrochlorides and typically proceeds with high efficiency and purity.

Detailed Research Findings and Data

Reaction Yields and Purity

| Step | Typical Yield (%) | Purification Method | Analytical Data |

|---|---|---|---|

| Benzodiazole formation | 80-90 | Recrystallization | 1H NMR, melting point, elemental analysis |

| N-Alkylation | 60-75 | Flash chromatography or recrystallization | LC-MS, 1H NMR confirming substitution |

| Salt formation | ~100 | Crystallization from solvent | IR (NH3+ bands), elemental analysis |

Spectroscopic Characterization

- 1H NMR : Signals corresponding to aromatic protons of benzodiazole, methyl groups at 5,6-positions (~2.2 ppm), cyclopropyl methylene and methine protons (0.5-1.5 ppm), and ethanamine side chain (2.5-3.5 ppm).

- Mass Spectrometry : Molecular ion peak consistent with C14H20N3 (free base) and characteristic fragments.

- IR Spectroscopy : NH stretching bands shifted due to salt formation in dihydrochloride.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Reagents | Conditions | Yield Range | Key Notes |

|---|---|---|---|---|---|

| 5,6-Dimethylbenzodiazole synthesis | Condensation of 4,5-dimethyl-o-phenylenediamine with formic acid | 4,5-dimethyl-o-phenylenediamine, formic acid | Reflux, acidic medium | 80-90% | Classic benzodiazole synthesis |

| N-alkylation with cyclopropyl-ethyl moiety | Alkylation with 1-bromo-2-(cyclopropyl)ethane | Alkyl halide, base (K2CO3) | 50-80 °C, 12-24 h | 60-75% | Requires control to avoid side reactions |

| Salt formation | Treatment with HCl to form dihydrochloride | HCl (anhydrous) | 0-25 °C, several hours | ~100% | Improves solubility and stability |

Analyse Chemischer Reaktionen

Types of Reactions

1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound's structure can be broken down into two main components:

- Cyclopropyl Group : Known for its unique reactivity and ability to stabilize certain conformations.

- Benzodiazole Moiety : Associated with various biological activities, particularly in the modulation of neurotransmitter systems.

Pharmacological Studies

1-Cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride is primarily studied for its potential pharmacological effects. The benzodiazole structure is linked to several therapeutic activities, including:

- Psychoactive Properties : The compound may interact with neurotransmitter receptors, influencing mood and cognitive functions.

- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety symptoms.

Interaction Studies

Research into the binding affinity of this compound to various receptors is crucial for understanding its mechanism of action. Preliminary studies suggest that it may exhibit:

- High Affinity for Serotonin Receptors : Implications for antidepressant activity.

- Modulation of GABAergic Activity : Potential use in treating anxiety disorders.

Synthesis and Derivative Development

The synthesis of this compound involves several key steps:

- Formation of Benzodiazole : Cyclization of appropriate precursors.

- Amine Introduction : Reaction with cyclopropyl ethylamine.

- Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.

This synthetic pathway allows researchers to explore derivatives that may enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant potential of benzodiazole derivatives found that compounds similar to this compound exhibited significant reductions in depression-like behaviors in animal models. The results indicated that these compounds could modulate serotonin levels effectively.

Case Study 2: Anxiolytic Effects

Another research project focused on the anxiolytic properties of benzodiazole compounds revealed that specific structural modifications could enhance receptor selectivity and efficacy. The findings suggest that 1-cyclopropyl derivatives may provide a new avenue for developing anxiolytic medications with fewer side effects than traditional benzodiazepines.

Wirkmechanismus

The mechanism of action of 1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, particularly in the context of neurological and psychiatric disorders.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs:

*Estimated formula (free base: C₁₃H₁₆N₃ + 2HCl).

†Calculated based on formula.

Substituent Effects on Pharmacological Profile

- Halogenation (Dichloro Analog): The 5,6-dichloro substitution in C₉H₁₁Cl₄N₃ increases electron-withdrawing effects, possibly enhancing receptor binding but raising toxicity concerns .

- Bulkier Groups (Isobutyl Analog): The isobutyl substituent in C₁₃H₂₀Cl₂N₃ may reduce membrane permeability due to steric hindrance, though this could be advantageous for selective targeting .

- Hydroxyl Group (Propan-2-ol Analog): The hydroxyl moiety in C₁₂H₁₉Cl₂N₃O improves aqueous solubility, critical for bioavailability in polar environments .

Biologische Aktivität

1-Cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride (CAS Number: 1376332-64-7) is a novel compound that has gained attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This indicates the presence of a cyclopropyl group and a benzodiazole moiety, which are significant in determining its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds containing the benzodiazole scaffold have shown promising results in inhibiting tumor growth in various cancer models.

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 15.0 | FGFR1 |

| Compound B | 642.1 | Anti-proliferative activity |

| This compound | TBD | TBD |

Case Study : In a study evaluating various indazole-containing compounds, one derivative was noted to significantly delay tumor growth in xenograft models. The specific mechanisms of action often involve inhibition of key signaling pathways in cancer cells, such as the FGFR pathway .

Neurological Effects

The compound's structural characteristics suggest potential interactions with neurotransmitter systems. Compounds that modulate serotonin receptors have been explored for their effects on mood disorders and neurodegenerative diseases.

Research Findings : A related study indicated that benzodiazole derivatives could influence serotonergic pathways, leading to increased serotonin levels in animal models. This suggests possible applications for treating depression or anxiety disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the benzodiazole ring has been shown to enhance potency against various biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Cyclopropyl group | Increases binding affinity |

| Dimethyl substitutions | Enhances solubility and bioavailability |

Safety and Toxicology

While exploring the biological activities, it is essential to evaluate the safety profile of the compound. Preliminary toxicity studies are necessary to ascertain its suitability for further development.

Findings : Initial assessments indicate that while some benzodiazole derivatives exhibit low toxicity profiles, comprehensive toxicological evaluations are required for this compound.

Q & A

Q. What synthetic strategies are recommended for preparing 1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride, and how does the cyclopropyl group influence reaction conditions?

Methodological Answer: The synthesis typically involves coupling a pre-functionalized benzimidazole core with a cyclopropyl-containing amine. Retrosynthetic analysis (as applied in ) suggests using a benzimidazole precursor (e.g., 5,6-dimethyl-1H-benzodiazole) and a cyclopropylamine derivative. Key steps include:

- Nucleophilic substitution : Reacting the benzimidazole with a bromoethyl intermediate to form the ethanamine backbone.

- Cyclopropane integration : Introducing the cyclopropyl group via a Buchwald-Hartwig coupling or reductive amination, ensuring anhydrous conditions to avoid ring-opening reactions.

- Hydrochloride formation : Treating the free amine with HCl gas in a solvent like ethanol to yield the dihydrochloride salt.

The cyclopropyl group imposes steric constraints and ring strain, necessitating mild temperatures (<80°C) and non-acidic conditions to preserve structural integrity. Catalysts like Pd(OAc)₂ or NiCl₂ may enhance coupling efficiency .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the benzimidazole aromatic protons (δ 7.2–8.1 ppm) and cyclopropyl protons (δ 0.8–1.5 ppm).

- Mass Spectrometry (HRMS) : To verify the molecular ion peak ([M+H]+) and isotopic pattern matching the dihydrochloride form.

- HPLC-PDA : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%).

- Elemental Analysis : Validate chloride content (theoretical ~15.8% for dihydrochloride) .

Q. What safety precautions are essential during experimental handling?

Methodological Answer: While specific toxicity data for this compound is limited, structural analogs (e.g., benzimidazole derivatives in and ) suggest:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Storage : Desiccated at 2–8°C in amber vials to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize X-ray crystallographic refinement for this compound, particularly addressing twinning or disorder in the cyclopropyl moiety?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve cyclopropyl ring geometry.

- SHELXL Refinement :

- Validation : Check Rint (<5%) and Flack parameter to confirm absolute configuration.

Q. How can computational methods resolve discrepancies in biological activity data between this compound and related benzimidazole derivatives?

Methodological Answer:

- Molecular Docking (AutoDock Vina or Schrödinger) : Compare binding poses in target proteins (e.g., kinases or GPCRs) to identify steric clashes caused by the cyclopropyl group.

- MD Simulations (GROMACS) : Run 100-ns trajectories to assess conformational stability of the benzimidazole-cyclopropyl interaction in aqueous vs. lipid bilayers.

- SAR Analysis : Use QSAR models to correlate substituent effects (e.g., 5,6-dimethyl vs. unsubstituted benzimidazoles) with activity differences .

Q. What experimental design considerations are critical for studying the compound’s tautomeric behavior in solution?

Methodological Answer:

- Variable Temperature NMR (VT-NMR) : Acquire spectra from 25°C to −60°C in DMSO-d₆ to slow tautomerization (1H- vs. 3H-benzodiazole forms).

- pH-Dependent UV/Vis Spectroscopy : Monitor absorbance shifts (240–300 nm) to identify protonation states.

- DFT Calculations (Gaussian) : Compare energy barriers for tautomer interconversion using B3LYP/6-31G* basis sets.

- Crystallographic Validation : Cross-reference solution data with solid-state structures to confirm dominant tautomers .

Q. How can researchers address low yields in the final hydrochloridation step?

Methodological Answer:

- Solvent Optimization : Use ethanol or IPA instead of THF to improve HCl solubility.

- Stoichiometric Control : Add HCl gas incrementally (monitored by pH paper) to avoid over-acidification.

- Salt Crystallization : Induce nucleation by seeding with microcrystals or slow evaporation.

- Alternative Salts : Test trifluoroacetate or sulfate salts if chloride proves problematic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.